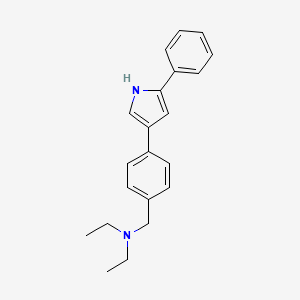

Benzenemethanamine, N,N-diethyl-4-(5-phenyl-1H-pyrrol-3-yl)-

Description

Benzenemethanamine, N,N-diethyl-4-(5-phenyl-1H-pyrrol-3-yl)-, is a substituted benzylamine derivative characterized by a benzenemethanamine backbone with diethylamine substituents at the nitrogen atom and a 5-phenyl-1H-pyrrol-3-yl group at the para position of the benzene ring.

Properties

CAS No. |

862201-36-3 |

|---|---|

Molecular Formula |

C21H24N2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-ethyl-N-[[4-(5-phenyl-1H-pyrrol-3-yl)phenyl]methyl]ethanamine |

InChI |

InChI=1S/C21H24N2/c1-3-23(4-2)16-17-10-12-18(13-11-17)20-14-21(22-15-20)19-8-6-5-7-9-19/h5-15,22H,3-4,16H2,1-2H3 |

InChI Key |

CHQRCFHPHPHSFB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C2=CNC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of iron (III) chloride.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

Formation of the Benzyl Linkage: The benzyl linkage is formed by reacting the phenyl-substituted pyrrole with benzyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Ethanamine Moiety: Finally, the ethanamine moiety is introduced through a reductive amination reaction using ethylamine and sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the benzyl linkage or the ethanamine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of N-ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine derivatives with reduced functional groups.

Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies related to its interaction with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Benzenemethanamine, N,N-diethyl-4-(5-phenyl-1H-pyrrol-3-yl)- | Not explicitly listed | C₂₁H₂₅N₃ | Diethylamine, 5-phenylpyrrole | ~319.45 (estimated) |

| Benzenemethanamine, N-(phenylmethyl)- | 10222-01-2 | C₁₄H₁₅N | Benzylamine, phenylmethyl | 197.28 |

| 1-N-octylpyrrole | 50966-65-9 | C₁₂H₂₁N | Octyl chain, pyrrole | 179.30 |

| (5-Bromopyridin-3-yl)methanamine dihydrochloride | 1001414-82-9 | C₆H₈BrCl₂N₂ | Bromopyridine, dihydrochloride salt | 270.96 |

Key Observations :

- The target compound’s molecular weight (~319.45 g/mol) exceeds that of simpler benzylamine derivatives (e.g., N-(phenylmethyl)-benzenemethanamine, 197.28 g/mol) due to its bulky 5-phenylpyrrole and diethylamine groups.

- Compared to 1-N-octylpyrrole, the target compound replaces the aliphatic octyl chain with a diethylamine group, which may moderate hydrophobicity while retaining aromatic interactions via the pyrrole ring .

Pharmacological and Chemical Behavior

- Aromatic Interactions: The 5-phenylpyrrole group in the target compound enables π-π stacking with biological targets, similar to benzimidazole derivatives (), which are known for enzyme inhibition.

- Amine Functionality: The diethylamine group contrasts with the benzylamine (N-(phenylmethyl)-) in .

- Salt Formation: Unlike (5-bromopyridin-3-yl)methanamine dihydrochloride (), the target compound lacks ionizable groups under physiological pH, suggesting lower water solubility but better bioavailability in non-polar environments .

Biological Activity

Benzenemethanamine, N,N-diethyl-4-(5-phenyl-1H-pyrrol-3-yl)-, also known by its CAS number 862201-36-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2 |

| Molecular Weight | 304.429 g/mol |

| LogP | 5.1905 |

| Polar Surface Area (PSA) | 19.03 Ų |

These properties suggest that the compound has significant lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine. The pyrrole moiety in this compound suggests potential interactions with receptors involved in mood regulation and cognitive function.

Potential Biological Targets:

- Serotonin Receptors : Compounds with phenyl-pyrrole structures have been shown to exhibit affinity for various serotonin receptor subtypes, which are crucial in the treatment of depression and anxiety disorders.

- Dopamine Receptors : Given the structural similarities to other psychoactive substances, there is potential for interaction with dopamine receptors, which play a significant role in reward and motivation pathways.

In Vitro Studies

In vitro assays have demonstrated that benzenemethanamine derivatives can modulate neurotransmitter release and receptor activity. For instance:

- Serotonin Release : Studies indicate that similar compounds can enhance serotonin release from neuronal cells, suggesting a mechanism for antidepressant activity.

- Dopaminergic Activity : Preliminary data suggest that the compound may inhibit dopamine reuptake, potentially enhancing dopaminergic signaling.

Case Studies

- Case Study on Depression Models : In animal models of depression, administration of benzenemethanamine derivatives resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.

- Cognitive Enhancement : Another study explored the cognitive-enhancing effects of related compounds in aged rats, showing improvements in memory tasks alongside increased cholinergic activity.

Safety and Toxicology

While promising, safety profiles must be established through rigorous testing. Early toxicity studies indicate that similar compounds can have dose-dependent effects on liver enzymes and require careful monitoring during therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.